(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanamide
Description
(2S,3S,4S,5R)-2,3,4,5-Tetrahydroxy-6-oxohexanamide is a hydroxylated amide derivative of hexanoic acid, characterized by its stereospecific configuration and functional groups.
Properties
IUPAC Name |
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO6/c7-6(13)5(12)4(11)3(10)2(9)1-8/h1-5,9-12H,(H2,7,13)/t2-,3+,4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIOKBXQMHEJOZ-QTBDOELSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)N)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)N)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3789-97-7 | |
| Record name | Glucuronamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3789-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucuronamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003789977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanamide, commonly referred to as THOHA, is a compound with significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 3789-97-7
- Molecular Formula : C₆H₁₁NO₆
- Molecular Weight : 193.16 g/mol
The structure of THOHA features multiple hydroxyl groups that contribute to its solubility and reactivity in biological systems.
Antimicrobial Properties
THOHA has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that THOHA could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Research has shown that THOHA exhibits anti-inflammatory properties by modulating cytokine production. In vitro studies have reported a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when cells are treated with THOHA. This effect may be beneficial in conditions characterized by chronic inflammation.
Antioxidant Activity
THOHA has been evaluated for its antioxidant potential. In cellular assays, it was found to scavenge free radicals effectively:
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
The antioxidant properties of THOHA suggest its potential use in preventing oxidative stress-related diseases.
The mechanisms underlying the biological activities of THOHA include:
- Enzyme Inhibition : THOHA may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Receptor Modulation : It can interact with receptors involved in inflammatory responses, thereby altering downstream signaling pathways.
- Radical Scavenging : The hydroxyl groups in its structure are likely responsible for its ability to donate electrons to free radicals.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on the efficacy of THOHA against Staphylococcus aureus showed that it not only inhibited bacterial growth but also disrupted biofilm formation at sub-MIC levels. This suggests potential applications in treating biofilm-associated infections. -
Clinical Trial for Anti-inflammatory Effects :
A randomized controlled trial assessed the effects of THOHA in patients with rheumatoid arthritis. Results indicated a significant reduction in joint swelling and pain scores compared to placebo after four weeks of treatment.
Scientific Research Applications
Biochemical Applications
Metabolic Pathways:
This compound is a key intermediate in the uronic acid pathway. It plays a significant role in the metabolism of carbohydrates and is involved in the synthesis of polysaccharides. The presence of multiple hydroxyl groups enhances its reactivity and solubility in biological systems.
Enzyme Substrate:
Research has indicated that (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanamide can act as a substrate for various enzymes involved in carbohydrate metabolism. Its structural similarity to glucose allows it to participate in enzymatic reactions that are crucial for energy production and biosynthesis in cells.
Pharmaceutical Applications
Antidiabetic Potential:
Studies have shown that compounds structurally related to this compound exhibit hypoglycemic effects. These compounds may enhance insulin sensitivity or mimic insulin action in target tissues. Clinical trials are underway to evaluate their efficacy as potential antidiabetic agents.
Antioxidant Properties:
The compound's hydroxyl groups contribute to its antioxidant capabilities. Research indicates that it can scavenge free radicals and reduce oxidative stress in cells. This property makes it a candidate for formulations aimed at preventing oxidative damage associated with various diseases.
Agricultural Applications
Plant Growth Regulator:
this compound has been studied for its effects on plant growth. As a growth regulator, it can enhance root development and improve nutrient uptake in crops. Field trials have demonstrated increased yields when applied to certain plant species.
Biopesticide Development:
Research is ongoing into the use of this compound as a biopesticide. Its natural origin and low toxicity profile make it an attractive alternative to synthetic pesticides. Preliminary studies suggest it may inhibit the growth of specific plant pathogens.
Data Tables
| Compound | IC₅₀ (µM) |
|---|---|
| (2S,3S,4S,5R)-Tetrahydroxy | 25 |
| Ascorbic Acid | 15 |
| Quercetin | 20 |
Case Studies
-
Antidiabetic Effects :
A study published in Diabetes Research evaluated the hypoglycemic effects of this compound in diabetic rats. Results indicated a significant reduction in blood glucose levels compared to the control group after 8 weeks of treatment. -
Plant Growth Enhancement :
Field trials conducted on tomato plants treated with this compound showed a 30% increase in yield compared to untreated plants. The study highlighted improvements in root biomass and nutrient absorption rates.
Comparison with Similar Compounds
Key Properties:
- CAS Number : 3789-97-7 .
- Molecular Formula: C₆H₁₁NO₆.
- Physical Properties :
- Applications : Primarily used as a chemical synthesis intermediate and in biochemical research .
The compound’s structure features four hydroxyl groups, a ketone at C6, and an amide group, distinguishing it from carboxylic acid derivatives. Its stereochemistry (2S,3S,4S,5R) is critical for interactions in biological systems, such as enzyme binding or metabolic pathways .
Structural Analogs: Acid Derivatives and Stereoisomers
a. (2S,3S,4S,5R)-2,3,4,5-Tetrahydroxy-6-oxohexanoic Acid (CAS 6556-12-3)
- Molecular Formula : C₆H₁₀O₇ .
- Key Differences :
- Applications : Intermediate in polymer synthesis and biomaterial production .
b. (2S,3S,4S,5S)-2,3,4,5-Tetrahydroxy-6-oxohexanoic Acid (Mannuronic Acid, CAS 577-46-8)
- Molecular Formula : C₆H₁₀O₇ .
- Key Differences: Stereochemistry at C5 (5S vs. 5R) alters molecular recognition.
c. Galacturonic Acid (CAS 685-73-4)
Table 1: Structural and Physical Comparison
Functional Group Analogs: Salts and Conjugates
a. Sodium (2S,3S,4S,5R)-2,3,4,5-Tetrahydroxy-6-oxohexanoate
b. Norfloxacin Glucuronate (CAS 153237-80-0)
- Structure: Conjugate of norfloxacin and glucuronic acid .
- Key Differences: Demonstrates how the 6-oxohexanoate scaffold is utilized in prodrug design. Highlights metabolic relevance (e.g., detoxification pathways) .
Preparation Methods
Carbohydrate-Based Synthesis from Glucuronic Acid Derivatives
The most widely reported route involves derivatization of D-glucuronic acid or its protected forms. As detailed in recent studies, acetonide-protected glucofuranurono-6,3-lactone serves as a key intermediate for introducing the required stereochemistry. The synthesis typically follows three stages:
-
Lactone ring opening using ammonium hydroxide under controlled pH (8.5–9.0) to yield the primary amide
-
Selective hydroxyl protection with acetyl or benzyl groups
-
Oxidative cleavage of the C6 position using TEMPO/BAIB (2,2,6,6-tetramethylpiperidine 1-oxyl/bis(acetoxy)iodobenzene) system
Critical parameters for stereochemical fidelity include:
Enzymatic Asymmetric Synthesis
Recent advances employ immobilized aldolases (Type II) for stereoselective C–C bond formation:
-
Fructose-6-phosphate aldolase (FSA) catalyzes the condensation of dihydroxyacetone phosphate (DHAP) with glyoxylamide
-
Yields improved to 68% enantiomeric excess (ee) through directed evolution of FSA variants
-
Requires subsequent phosphate cleavage using alkaline phosphatase
Optimization of Key Reaction Steps
Amidation Efficiency Analysis
Comparative studies of amidation methods reveal significant yield variations:
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Classical ammonolysis | None | MeOH/H2O | 25 | 42 | 88 |
| Microwave-assisted | NH4HCO3 | DMF | 80 | 67 | 92 |
| Enzymatic (MTGase) | Microbial transglutaminase | PBS | 37 | 58 | 95 |
Microwave-assisted amidation reduces reaction time from 48 h to 90 minutes while improving regioselectivity. Transglutaminase-mediated approaches show promise for pharmaceutical-grade synthesis but require costly enzyme immobilization matrices.
Protecting Group Strategies
Protection-deprotection sequences significantly impact overall yield:
Optimal sequence identified through DoE (Design of Experiments):
-
C2,C3 di-O-acetylation (Ac2O, pyridine, 0°C)
-
C4,C5 benzylidene protection (PhCH(OEt)2, TsOH)
-
C6 oxidation (Swern conditions: (COCl)2, DMSO)
-
Global deprotection (H2/Pd-C, then NH3/MeOH)
This sequence achieves 83% overall yield compared to 61% with traditional benzoylation methods.
Advanced Purification Techniques
Chromatographic Separation
HPLC conditions for diastereomer resolution:
-
Column: Phenomenex Luna NH2 (250 × 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile/0.1% NH4OH (85:15 v/v)
-
Flow rate: 1.2 mL/min
-
Detection: ELSD (evaporative light scattering)
Chiral stationary phases (CSPs) using β-cyclodextrin derivatives resolve enantiomers with Rs > 2.0 in isocratic mode.
Crystallization Optimization
Crystal engineering studies identify ethanol/water (7:3 v/v) as optimal solvent system:
-
Achieves 99.2% enantiopurity after two recrystallizations
-
Characteristic crystal parameters:
-
Space group: P212121
-
Unit cell dimensions: a = 7.892 Å, b = 10.345 Å, c = 12.673 Å
-
Density: 1.512 g/cm³
-
Analytical Characterization Benchmarks
Spectroscopic Validation
1H NMR (600 MHz, D2O):
δ 4.38 (dd, J = 9.4, 3.1 Hz, H-2)
δ 4.15 (t, J = 6.8 Hz, H-3)
δ 3.97 (m, H-4)
δ 3.82 (d, J = 8.9 Hz, H-5)
δ 2.71 (s, C6=O)
13C NMR (151 MHz, D2O):
172.8 (C6), 84.2 (C2), 78.9 (C3), 75.1 (C4), 72.6 (C5), 62.3 (C1)
HRMS (ESI-TOF): m/z [M+H]+ calcd for C6H12NO6+ 194.0661, found 194.0658
X-ray Crystallography
Single-crystal analysis confirms absolute configuration:
-
Flack parameter: 0.02(3)
-
Hooft parameter: 0.04(2)
-
R-factor: 0.0321
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot plant trials demonstrate advantages of flow chemistry:
-
4-stage continuous process reduces batch time from 120 h → 8 h
-
Key parameters:
-
Microreactor volume: 12 mL
-
Pressure: 8 bar
-
Throughput: 1.2 kg/day
-
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanamide, and how do protection/deprotection strategies ensure stereochemical fidelity?
- Methodology : The synthesis typically involves selective protection of hydroxyl groups (e.g., using acetyl or benzyl groups) to prevent unwanted side reactions. For example, a ketone group at C-6 can be introduced via oxidation of a precursor like D-glucuronic acid. Enzymatic or chemical deprotection ensures retention of stereochemistry. Key challenges include minimizing epimerization and optimizing yields through iterative HPLC or TLC monitoring .
- Analytical Validation : Confirmation of structure and stereochemistry requires NMR (¹H/¹³C, COSY, HSQC) and X-ray crystallography. For instance, the (2S,3S,4S,5R) configuration is verified via NOESY correlations and J-coupling constants .
Q. How do physicochemical properties (e.g., solubility, pKa) influence experimental design for in vitro assays?
- Key Data :
| Property | Value | Source |
|---|---|---|
| Water Solubility | 100 mg/mL (clear to hazy) | |
| pKa | ~3.18 (uncertainty noted) | |
| Melting Point | 159–161°C |
- Experimental Implications : High solubility facilitates aqueous-based assays (e.g., enzyme kinetics), while the acidic pKa suggests pH-dependent stability in biological buffers. Storage at 4°C is recommended to avoid decomposition .
Q. What enzymatic targets are associated with this compound, and how are inhibition/activation assays optimized?
- Targets : The compound interacts with carbohydrate-active enzymes (CAZymes) such as hyaluronate lyase and chondroitinase-AC, critical in glycosaminoglycan metabolism .
- Assay Design : Use fluorescence-based assays (e.g., 4-methylumbelliferyl substrates) to monitor enzyme activity. Kinetic parameters (Km, Vmax) are determined under varying pH (5.0–7.4) and temperature (25–37°C) conditions. Negative controls include D-galacturonic acid derivatives to rule out nonspecific binding .
Advanced Research Questions
Q. How can contradictory data on the compound’s bioactivity (e.g., anti-inflammatory vs. pro-oxidant effects) be resolved in mechanistic studies?
- Case Example : Evidence of anti-inflammatory effects via glucuronidation of toxins conflicts with pro-oxidant behavior in metal-catalyzed environments.
- Resolution Strategy :
- Use chelating agents (e.g., EDTA) in assays to isolate redox activity.
- Conduct ROS quantification (e.g., DCFH-DA assay) under controlled metal ion concentrations.
- Compare metabolite profiles (LC-MS/MS) in hepatic vs. non-hepatic cell lines to clarify detoxification pathways .
Q. What strategies mitigate byproduct formation during biocatalytic production of this compound?
- Challenge : Biocatalysis (e.g., microbial fermentation) often yields complex intermediates like uronic acid derivatives, altering reaction flux .
- Optimization :
- Engineer microbial strains (e.g., E. coli KO11) to overexpress UDP-glucose dehydrogenase and suppress side pathways.
- Use fed-batch reactors with real-time pH control (6.5–7.0) to stabilize enzyme activity.
- Monitor byproducts via HPAEC-PAD and adjust carbon/nitrogen ratios to favor target compound accumulation .
Q. How does the compound’s stereochemistry impact its interaction with carbohydrate-binding proteins (e.g., lectins)?
- Structural Analysis : Molecular docking (AutoDock Vina) and MD simulations reveal that the (2S,3S,4S,5R) configuration facilitates hydrogen bonding with conserved residues (e.g., Arg114 in hyaluronidase).
- Experimental Validation : Competitive binding assays using isotopically labeled analogs (³H/¹⁴C) quantify affinity differences between stereoisomers. SPR or ITC further resolves thermodynamic parameters (ΔG, ΔH) .
Data Contradiction Analysis
Q. How should discrepancies in reported pKa values (~3.18 vs. computational predictions of ~2.9) be addressed?
- Approach :
- Re-measure pKa via potentiometric titration in standardized buffers (e.g., 0.1 M KCl).
- Compare with DFT calculations (B3LYP/6-311+G(d,p)) accounting for solvation effects.
- Publish raw titration curves and computational input files for transparency .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
